Welcome to the BenchChem Online Store!
molecular formula C9H7ClN2O2 B1424142 Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate CAS No. 1190312-37-8

Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Cat. No. B1424142
M. Wt: 210.62 g/mol
InChI Key: FNKIBYKKYBUANQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08178687B2

Procedure details

In a 100 ml round-bottomed flask, 7.5 ml of a 1M aqueous solution of lithium hydroxide are added, at ambient temperature, to a suspension of 527 mg of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid methyl ester obtained according to the preceding stage, in 15 ml of methanol. After stirring for 2.5 hours at ambient temperature, 7.5 ml of 1N hydrochloric acid are added dropwise. After stirring for ½ hour, the solid is filtered off, washed with 25 ml of water and dried. 475 mg of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid are obtained in the form of a beige solid, the characteristics of which are the following:
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
527 mg
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Li+].C[O:4][C:5]([C:7]1[C:8]2[CH:16]=[CH:15][NH:14][C:9]=2[N:10]=[C:11]([Cl:13])[CH:12]=1)=[O:6].Cl>CO>[Cl:13][C:11]1[CH:12]=[C:7]([C:5]([OH:6])=[O:4])[C:8]2[CH:16]=[CH:15][NH:14][C:9]=2[N:10]=1 |f:0.1|

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
527 mg
Type
reactant
Smiles
COC(=O)C=1C2=C(N=C(C1)Cl)NC=C2
Step Two
Name
Quantity
7.5 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 2.5 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained
STIRRING
Type
STIRRING
Details
After stirring for ½ hour
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
the solid is filtered off
WASH
Type
WASH
Details
washed with 25 ml of water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
ClC=1C=C(C2=C(N1)NC=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 475 mg
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.